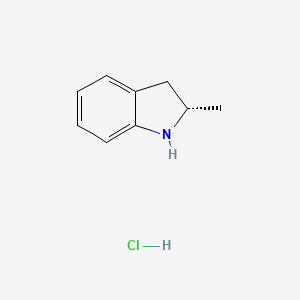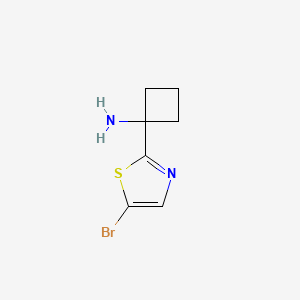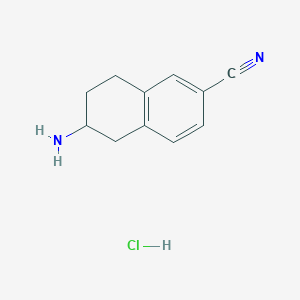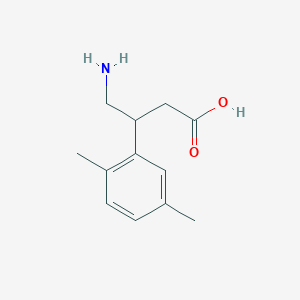
(2S)-2-Methylindoline hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Methylindoline hydrochloride is a chemical compound that belongs to the class of indoline derivatives. Indoline is a bicyclic compound consisting of a benzene ring fused to a pyrrolidine ring. The (2S)-2-Methylindoline hydrochloride is characterized by the presence of a methyl group at the second position of the indoline ring and is in the S-configuration. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methylindoline hydrochloride can be achieved through several synthetic routes. One common method involves the reduction of 2-methylindole using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Another method involves the catalytic hydrogenation of 2-methylindole using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-Methylindoline hydrochloride often involves the catalytic hydrogenation method due to its scalability and efficiency. The process is carried out in large reactors where 2-methylindole is subjected to hydrogen gas in the presence of a palladium on carbon catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the desired product.
化学反应分析
Types of Reactions
(2S)-2-Methylindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methylindole-3-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 2-methylindoline using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Methylindole-3-one.
Reduction: 2-Methylindoline.
Substitution: Halogenated or nitro-substituted derivatives of (2S)-2-Methylindoline hydrochloride.
科学研究应用
(2S)-2-Methylindoline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2S)-2-Methylindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It can also interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may modulate signaling pathways related to cell growth and apoptosis.
相似化合物的比较
Similar Compounds
2-Methylindole: Lacks the hydrochloride group and has different reactivity and solubility properties.
2-Methylindoline: Similar structure but without the hydrochloride group, leading to differences in chemical behavior.
Indoline: The parent compound without the methyl group, resulting in different chemical and biological properties.
Uniqueness
(2S)-2-Methylindoline hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for certain applications compared to its analogs.
属性
分子式 |
C9H12ClN |
|---|---|
分子量 |
169.65 g/mol |
IUPAC 名称 |
(2S)-2-methyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C9H11N.ClH/c1-7-6-8-4-2-3-5-9(8)10-7;/h2-5,7,10H,6H2,1H3;1H/t7-;/m0./s1 |
InChI 键 |
GFRLXAIQCOSMAN-FJXQXJEOSA-N |
手性 SMILES |
C[C@H]1CC2=CC=CC=C2N1.Cl |
规范 SMILES |
CC1CC2=CC=CC=C2N1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Hydroxymethyl)azetidin-2-yl]methanol](/img/structure/B13548322.png)

![1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)
![6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13548337.png)
![1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride](/img/structure/B13548342.png)



![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13548360.png)
![1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13548374.png)


![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid](/img/structure/B13548379.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride](/img/structure/B13548391.png)
